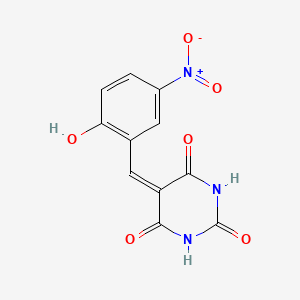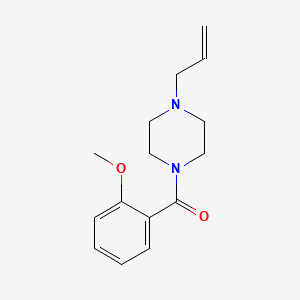![molecular formula C17H24N2O4S B5367164 N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)
N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This compound has been shown to have a range of biochemical and physiological effects, and it has potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide involves inhibition of this compound. This compound is an enzyme that breaks down endocannabinoids, which are signaling molecules that play a role in a variety of physiological processes. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, which can have a range of effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to reduce pain sensation, increase appetite, and improve mood in animal models. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be due to the increased levels of endocannabinoids in the body that result from this compound inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its selectivity for this compound. This allows researchers to specifically target the endocannabinoid system without affecting other pathways. However, one limitation is that it is not a completely specific inhibitor, and it may have off-target effects at higher concentrations.
Orientations Futures
There are several future directions for research on N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and further research is needed to explore its potential in humans. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. It has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential in humans. Additionally, further research is needed to optimize the synthesis of this compound and to explore its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide involves several steps. The starting materials are piperidine and 4-ethoxybenzenesulfonyl chloride, which are reacted together to form the intermediate 4-ethoxyphenylpiperidine. This intermediate is then reacted with allyl isocyanate to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide has been extensively studied in scientific research. It is primarily used as a selective inhibitor of this compound, which is involved in the metabolism of endocannabinoids. Endocannabinoids are signaling molecules that play a role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. By inhibiting this compound, this compound increases the levels of endocannabinoids in the body, which can have a range of effects.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-3-11-18-17(20)14-6-5-12-19(13-14)24(21,22)16-9-7-15(8-10-16)23-4-2/h3,7-10,14H,1,4-6,11-13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXPCDMCYJBHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)

![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![1'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one dihydrochloride](/img/structure/B5367122.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5367161.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B5367168.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)